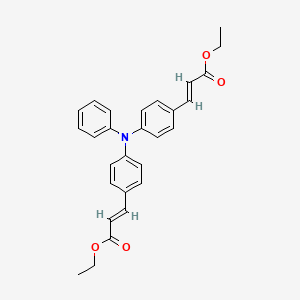
(2E,2'E)-Diethyl 3,3'-((phenylazanediyl)bis(4,1-phenylene))diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is an organic compound that belongs to the class of diacrylates It is characterized by the presence of two ethyl acrylate groups connected through a phenylazanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of terephthalaldehyde with ethyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution at room temperature, and the product is isolated by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reagents to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacrylic acids.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: The phenylazanediyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Diacrylic acids.
Reduction: Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mechanism of Action
The mechanism by which (2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenylazanediyl linkage can facilitate binding to specific molecular targets, while the diacrylate groups can participate in covalent interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2E,2’E)-Dimethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate: Similar structure but with methyl groups instead of ethyl groups.
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(3,1-phenylene))diacrylate: Similar structure but with a different phenylene linkage.
Uniqueness
(2E,2’E)-Diethyl3,3’-((phenylazanediyl)bis(4,1-phenylene))diacrylate is unique due to its specific phenylazanediyl linkage and ethyl acrylate groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C28H27NO4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(N-[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]anilino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C28H27NO4/c1-3-32-27(30)20-14-22-10-16-25(17-11-22)29(24-8-6-5-7-9-24)26-18-12-23(13-19-26)15-21-28(31)33-4-2/h5-21H,3-4H2,1-2H3/b20-14+,21-15+ |
InChI Key |
SLZAXYZPVASYFN-OZNQKUEASA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C(=O)OCC)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


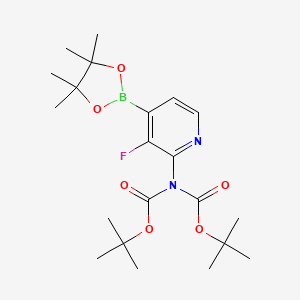
![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)
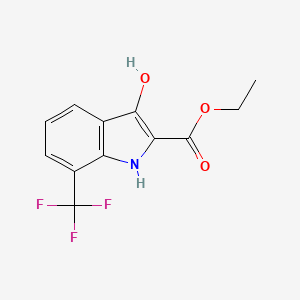
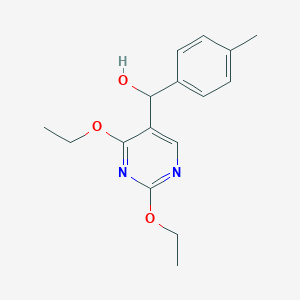
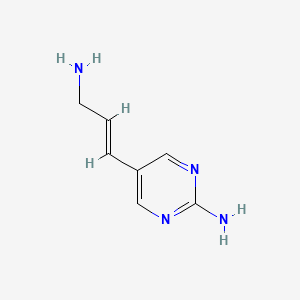
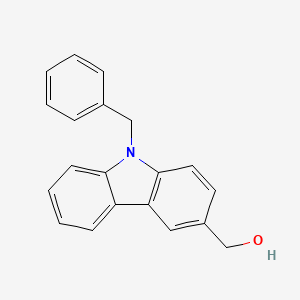
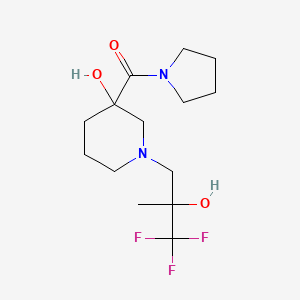
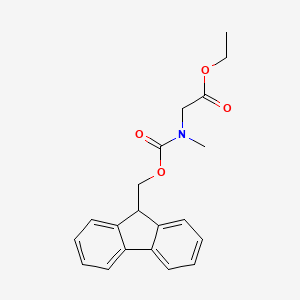
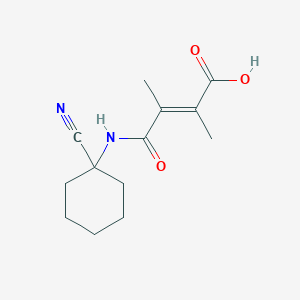
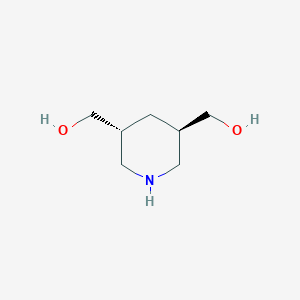
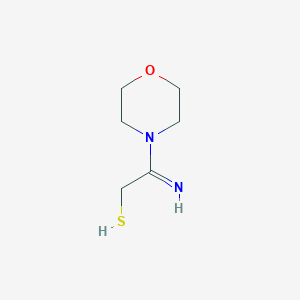

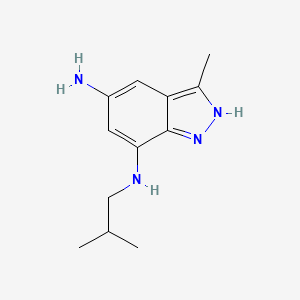
![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)
